molecular formula C8H16O2 B8821701 1,4-Dimethylcyclohexane-1,4-diol CAS No. 56137-58-7

1,4-Dimethylcyclohexane-1,4-diol

Cat. No.: B8821701
CAS No.: 56137-58-7
M. Wt: 144.21 g/mol
InChI Key: HYQVJTPIWPMTLK-UHFFFAOYSA-N
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Description

1,4-Dimethylcyclohexane-1,4-diol is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . This dialkyl-substituted cyclohexane diol serves as a valuable synthetic intermediate and building block in organic chemistry research . The compound's structure, featuring two hydroxyl groups on a dimethylcyclohexane backbone, makes it a subject of interest for studying stereoselective transformations and for the synthesis of more complex molecular architectures. Its physical properties, such as a calculated density of 1.05 g/cm³ and a boiling point of 234.3°C, inform handling and purification protocols . A demonstrated research application involves its use as a substrate in transition-metal-free vicinal cis-dihydroxylation reactions. In this context, 1,4-dimethylcyclohexane exhibits high regioselectivity during radical iodination due to its two tertiary carbon atoms, leading to the efficient formation of dihydroxylation products . This highlights its utility in methodologies that aim to functionalize saturated hydrocarbons directly, bypassing traditional alkene pathways. Researchers value this diol for exploring new routes in C-H bond functionalization and for the selective synthesis of vicinal diols under mild, metal-free conditions . This compound is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

56137-58-7

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1,4-dimethylcyclohexane-1,4-diol

InChI

InChI=1S/C8H16O2/c1-7(9)3-5-8(2,10)6-4-7/h9-10H,3-6H2,1-2H3

InChI Key

HYQVJTPIWPMTLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C)O)O

Origin of Product

United States

Scientific Research Applications

Polymer Synthesis

1,4-Dimethylcyclohexane-1,4-diol is primarily used as a building block in the synthesis of various polymers. Its unique structure enhances the mechanical properties of the resulting materials.

  • Biodegradable Polymers : The compound is utilized in synthesizing biodegradable aliphatic polyesters and copolyesters. Research indicates that incorporating this compound improves the thermal degradation behavior and overall performance attributes of these polymers .
  • Poly(1,4-cyclohexanedimethanol) (PCT) : This polyester exhibits superior thermal and mechanical properties compared to traditional polyesters like polyethylene terephthalate (PET). PCT is synthesized through a two-step melt polymerization process involving this compound as a diol component .
PropertyPCTPET
Melting Temperature300 °C260 °C
Mechanical StrengthHighModerate
Chemical ResistanceSuperiorStandard
Barrier PropertiesExcellentGood

Coatings and Adhesives

The compound is also employed in formulating coatings and adhesives due to its excellent hydrolytic stability and chemical resistance. Coatings made with this compound demonstrate enhanced hardness and flexibility . These properties make it suitable for automotive and industrial applications.

Corrosion Inhibition

Research has shown that this compound can function as a corrosion inhibitor. Its ability to form protective films on metal surfaces helps prevent oxidation and deterioration .

Catalytic Processes

Recent studies have explored the use of this compound in catalytic hydrogenation processes. For instance, it has been involved in the selective hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate to produce polyols for various applications . The efficiency of these processes can be significantly influenced by the presence of different catalysts.

Case Study 1: Biodegradable Copolyesters

A study conducted by Tsai et al. demonstrated the synthesis of biodegradable copolyesters using enzymatic polymerization techniques involving this compound. The resulting materials exhibited tunable properties based on the concentration of the diol used .

Case Study 2: High-performance Polyester Fibers

Kibler et al. reported on the synthesis of poly(1,4-cyclohexylene dimethylene terephthalate), which utilizes this compound as a key component. The research highlighted that fibers produced from this polyester exhibited superior thermal stability and mechanical properties compared to conventional fibers .

Comparison with Similar Compounds

Research Findings and Trends

  • Stereochemical Impact: Cis/trans isomerism in cyclohexane diols affects their solubility and interaction with polymers, as seen in cyclohexane-1,4-dimethanol’s use in polyester resins .
  • Biological Activity : Substituted diols (e.g., phen-1,4-diols with –CF₃ groups) show promise in drug discovery due to enhanced bioavailability and target specificity .
  • Industrial Utility : 2-Butyne-1,4-diol’s role as a precursor highlights the importance of linear diols in bulk chemical production, whereas cyclic diols cater to specialized applications like controlled-release formulations .

Preparation Methods

Ruthenium-Catalyzed Hydrogenation

The hydrogenation of dimethyl terephthalate (DMT) to dimethyl 1,4-cyclohexanedicarboxylate (DMCD) serves as a foundational step in synthesizing 1,4-dimethylcyclohexane-1,4-diol. The process, detailed in US3027398A , employs ruthenium catalysts supported on inert substrates (e.g., carbon or alumina) under mild conditions (120–130°C, 750–1000 psig). A critical innovation lies in using DMCD itself as the solvent, which eliminates the need for volatile or toxic solvents like methanol or dioxane. This autogenous solvent system enhances solubility, reduces decarboxylation side reactions, and simplifies product isolation.

The reaction achieves near-theoretical yields (98–99%) with minimal formation of methyl hexahydro-p-toluate (<2%), a common impurity in prior methods. Post-hydrogenation, the crude DMCD is distilled directly without solvent separation, reducing energy costs. Subsequent hydrolysis of DMCD to 1,4-cyclohexanedicarboxylic acid, followed by reduction (e.g., using LiAlH₄), yields this compound.

Table 1: Hydrogenation Parameters for DMT to DMCD

ParameterValue
Catalyst5% Ru/C
Temperature120–130°C
Pressure750–1000 psig
SolventDMCD (50% w/w)
Yield98–99%
Impurities<2% methyl hexahydro-p-toluate

Oxidation of 1,4-Cyclohexanediol Derivatives

Hydrogen Peroxide-Mediated Oxidation

The synthesis of 1,4-cyclohexanedione, a potential precursor to the target diol, is achieved via hydrogen peroxide oxidation of 1,4-cyclohexanediol. As described in CN100486950C , this method uses tungsten-based catalysts (e.g., sodium tungstate or FeBr₃) with ligands like oxalic acid or 8-hydroxyquinoline in aqueous media. At 80°C over 24 hours, 1,4-cyclohexanediol is oxidized to 1,4-cyclohexanedione with >90% conversion. The ketone is then reduced to this compound using sodium borohydride or catalytic hydrogenation.

Table 2: Oxidation Conditions for 1,4-Cyclohexanediol

ParameterValue
CatalystNa₂WO₄/FeBr₃
LigandOxalic acid
OxidantH₂O₂ (30% aqueous)
Temperature40–120°C
Time12–48 hours
Conversion>90%

Catalytic Dehydrogenation in Fixed-Bed Reactors

Dehydrogenation of 1,4-Cyclohexanediol

An alternative route involves the dehydrogenation of 1,4-cyclohexanediol over composite metal catalysts (e.g., Cu-Zn-Al oxides) in fixed-bed reactors. At 250°C and 0.2 MPa, a 20% aqueous solution of 1,4-cyclohexanediol is converted to 1,4-cyclohexanedione with 85% selectivity. This method avoids stoichiometric oxidants, making it environmentally favorable. The resulting diketone is subsequently reduced to the diol under hydrogenation conditions.

Hydrolysis and Reduction of DMCD

Hydrolysis to 1,4-Cyclohexanedicarboxylic Acid

DMCD undergoes alkaline hydrolysis (e.g., with NaOH) at 80–100°C to produce 1,4-cyclohexanedicarboxylic acid. Acidification with HCl precipitates the diacid, which is filtered and dried. This step achieves >95% yield with minimal side products.

Reduction to this compound

The diacid is reduced to the diol using LiAlH₄ in tetrahydrofuran (THF) at reflux. This two-step process (hydrolysis + reduction) achieves an overall yield of 75–80%.

Comparative Analysis of Methods

Efficiency and Scalability

  • Catalytic Hydrogenation : Superior for industrial scalability due to mild conditions and high yields.

  • Oxidation/Dehydrogenation : Suitable for small-scale production but requires handling corrosive oxidants.

  • Hydrolysis-Reduction : Labor-intensive but offers flexibility in intermediate purification.

Table 3: Method Comparison for this compound Synthesis

MethodYieldCostSafetyScalability
Hydrogenation98%LowHigh (non-toxic)Industrial
Oxidation85%MediumModerate (H₂O₂)Pilot-scale
Hydrolysis-Reduction75%HighLow (LiAlH₄)Laboratory

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